molecular formula C12H12N2 B1288671 (6-Phenylpyridin-3-yl)methanamine CAS No. 294648-38-7

(6-Phenylpyridin-3-yl)methanamine

Cat. No. B1288671
M. Wt: 184.24 g/mol
InChI Key: YXWLMYSYKQXBQE-UHFFFAOYSA-N
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Description

“(6-Phenylpyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H12N2. It has a molecular weight of 184.24 .


Molecular Structure Analysis

The InChI code for “(6-Phenylpyridin-3-yl)methanamine” is 1S/C12H12N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8,13H2 . The canonical SMILES structure is C1=CC=C(C=C1)C2=NC=C(C=C2)CN .


Physical And Chemical Properties Analysis

“(6-Phenylpyridin-3-yl)methanamine” is a solid compound . It has a topological polar surface area of 38.9 Ų and a XLogP3-AA value of 1.4 . It has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Derivatives: (6-Phenylpyridin-3-yl)methanamine derivatives are synthesized and used in various biological applications. For instance, an azetidine derivative was synthesized and showed promising antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

Catalytic Applications

  • Use in Catalysis: Derivatives of (6-Phenylpyridin-3-yl)methanamine have been synthesized and used for catalytic applications. This includes their use in C–H bond activation to afford unsymmetrical pincer palladacycles with good activity and selectivity in catalytic processes (Roffe et al., 2016).

Pharmaceutical Research

  • Synthesis of Aminoalkyl Piperidines: The compound has been used in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are significant in pharmaceutical research (Froelich et al., 1996).

Photocytotoxicity and Cellular Uptake

  • Enhanced Cellular Uptake in Cancer Cells: Iron(III) complexes of (6-Phenylpyridin-3-yl)methanamine have been developed for enhanced cellular uptake in cancer cells with remarkable photocytotoxicity, showing potential for cancer therapy (Basu et al., 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Activity: Certain derivatives of (6-Phenylpyridin-3-yl)methanamine have been synthesized and evaluated for their antimicrobial activity, displaying a variable degree of antibacterial and antifungal properties (Visagaperumal et al., 2010).

Synthesis of Novel Compounds

  • Synthesis of Novel Molecules: The compound serves as a building block in the synthesis of novel chemical structures, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound synthesized through polyphosphoric acid condensation (Shimoga, Shin, & Kim, 2018).

Cancer Therapy and Drug Discovery

  • Development of PRMT6 Inhibitors: (6-Phenylpyridin-3-yl)methanamine derivatives have been designed and synthesized as selective PRMT6 inhibitors, displaying significant inhibition of tumor cell proliferation and potential in cancer therapy (Zhang et al., 2022).

properties

IUPAC Name

(6-phenylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWLMYSYKQXBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612727
Record name 1-(6-Phenylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Phenylpyridin-3-yl)methanamine

CAS RN

294648-38-7
Record name 1-(6-Phenylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Duan, R Sun, J Tang, S Li, X Yang… - The Journal of …, 2022 - ACS Publications
Nucleophilic recyclization of pyridinium salts involving a CCN interchange ring transformation for the synthesis of 2-methylnicotinonitrile derivatives was herein developed. 3-…
Number of citations: 3 pubs.acs.org

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